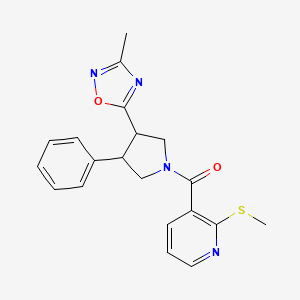
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C20H20N4O2S and its molecular weight is 380.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes an oxadiazole ring, a pyrrolidine moiety, and a methylthio-substituted pyridine. The molecular formula is C18H20N4OS with a molecular weight of approximately 348.44 g/mol. Its unique structure suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and modulate receptor activity related to inflammation and cell proliferation.
Antimicrobial Activity
Recent investigations have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies indicate MIC values as low as 7.8 µg/mL against Gram-positive bacteria and 15.6 µg/mL against Gram-negative strains, showcasing its potency compared to standard antibiotics like oxytetracycline .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory markers in various models:
- Experimental Models : In rodent models of autoimmune diseases, it significantly reduced inflammation parameters, indicating a potential role in managing inflammatory conditions .
Case Studies
- Study on Autoimmune Disease Models :
- Antimicrobial Efficacy Study :
Pharmacokinetics
The pharmacokinetic profile suggests good oral bioavailability and appropriate distribution characteristics that support once-daily dosing regimens. This is critical for therapeutic applications where sustained drug levels are necessary.
Data Table: Summary of Biological Activities
科学的研究の応用
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar oxadiazole structures have shown potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that the compound may possess similar antimicrobial capabilities, warranting further exploration.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research on related oxadiazole derivatives indicates that they can inhibit tumor cell proliferation in various cancer cell lines, including breast cancer and melanoma . The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression, which are critical pathways in cancer therapy.
Synthesis and Characterization
The synthesis of this compound involves multi-step processes that typically include the formation of the oxadiazole ring followed by coupling reactions with pyridine derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Lead Compound for Antimicrobial Agents
Given its demonstrated biological activity against microbial pathogens, this compound could serve as a lead structure for developing new antimicrobial agents. The ongoing challenge of antibiotic resistance highlights the need for novel compounds that can effectively combat resistant strains.
Anticancer Drug Development
The promising anticancer activity observed in related compounds positions this molecule as a potential candidate for drug development aimed at treating various forms of cancer. Future studies focusing on its efficacy and safety in vivo are essential to advance its therapeutic potential.
Case Studies and Research Findings
特性
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-13-22-18(26-23-13)17-12-24(11-16(17)14-7-4-3-5-8-14)20(25)15-9-6-10-21-19(15)27-2/h3-10,16-17H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWNOIKUZDNWCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=C(N=CC=C4)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














